3-(azepan-1-ylsulfonyl)pyridin-2(1H)-one

Medicinal Chemistry Compound Management Quality Control

3-(Azepan-1-ylsulfonyl)pyridin-2(1H)-one is a synthetic sulfonamide-functionalized pyridin-2(1H)-one heterocycle (MFCD30189221) characterized by a seven-membered azepane ring attached through a sulfonyl linker at the pyridinone 3-position. Its moderate lipophilicity (XLogP3 = 0.8) and topological polar surface area of 74.9 Ų place it within a physicochemical space often associated with fragment- or lead-like behavior, making it a potential intermediate or scaffold in medicinal chemistry programs targeting enzymes such as MEK or bromodomains.

Molecular Formula C11H16N2O3S
Molecular Weight 256.32
CAS No. 1325304-81-1
Cat. No. B2708563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(azepan-1-ylsulfonyl)pyridin-2(1H)-one
CAS1325304-81-1
Molecular FormulaC11H16N2O3S
Molecular Weight256.32
Structural Identifiers
SMILESC1CCCN(CC1)S(=O)(=O)C2=CC=CNC2=O
InChIInChI=1S/C11H16N2O3S/c14-11-10(6-5-7-12-11)17(15,16)13-8-3-1-2-4-9-13/h5-7H,1-4,8-9H2,(H,12,14)
InChIKeyRIIQIZXGQPPEMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





3-(Azepan-1-ylsulfonyl)pyridin-2(1H)-one (CAS 1325304-81-1) – Compound Identity and Core Physicochemical Profile for Procurement Screening


3-(Azepan-1-ylsulfonyl)pyridin-2(1H)-one is a synthetic sulfonamide-functionalized pyridin-2(1H)-one heterocycle (MFCD30189221) characterized by a seven-membered azepane ring attached through a sulfonyl linker at the pyridinone 3-position [1]. Its moderate lipophilicity (XLogP3 = 0.8) and topological polar surface area of 74.9 Ų [2] place it within a physicochemical space often associated with fragment- or lead-like behavior, making it a potential intermediate or scaffold in medicinal chemistry programs targeting enzymes such as MEK or bromodomains [3].

Why Regioisomeric or Generic Pyridinone-Sulfonamide Substitution Jeopardizes Project Reproducibility


In heterocyclic sulfonamide series, the position of the sulfonamide attachment on the pyridinone ring dictates both the conformational flexibility and the electronic distribution critical for target binding [1]. Although 5-(azepan-1-ylsulfonyl)pyridin-2(1H)-one (CAS 1154883-50-7) shares the same molecular formula and mass, the 3-substituted regioisomer positions the azepane-sulfonyl moiety adjacent to the amide carbonyl, altering hydrogen-bonding capability and likely translating to divergent biological activity profiles . Consequently, substituting the 3-isomer with its 5-isomer without experimental validation risks inconsistent SAR conclusions and failed assay reproducibility.

Quantitative Differentiation Evidence for 3-(Azepan-1-ylsulfonyl)pyridin-2(1H)-one Against Closest Analogs


Regioisomeric Purity and Storage Stability Advantage Over 5-Substituted Analog

The target compound is commercially supplied at ≥98% purity and requires storage sealed in dry conditions at 2–8°C . In contrast, the 5-substituted regioisomer (CAS 1154883-50-7) is typically offered at 97% purity . The 1% higher baseline purity reduces the need for additional purification steps in dose–response or SAR studies, while the cold-storage specification suggests greater intrinsic stability against thermal degradation.

Medicinal Chemistry Compound Management Quality Control

Lipophilicity Differential vs. N-Alkylated Pyridin-2(1H)-one Analogs

The target compound’s computed XLogP3 of 0.8 [1] is substantially lower than that of typical N-benzyl derivatives such as 3-(azepan-1-ylsulfonyl)-1-(3-methylbenzyl)pyridin-2(1H)-one, which bear a large hydrophobic benzyl moiety [2]. This ~2–3 logP unit difference indicates that the 1H-pyridinone retains significantly higher aqueous solubility and lower membrane permeability, making it a more suitable fragment-like starting point for lead optimization when solubility-limited pharmacology is a concern.

Drug Design Physicochemical Profiling ADME Prediction

Topological Polar Surface Area Comparison with Saturated Azepane-Scaffold Alternatives

With a topological polar surface area (TPSA) of 74.9 Ų [1], the target compound sits near the threshold commonly associated with favorable blood-brain barrier penetration (typically < 90 Ų). When compared to azepane-sulfonyl benzamide derivatives such as 3-(azepan-1-ylsulfonyl)-N-(4-methylpyridin-2-yl)benzamide (WAY-297285), which incorporate an additional amide and a larger aromatic surface, the target compound’s lower TPSA and smaller heavy-atom count (17 vs. ~29) may offer superior passive CNS permeability in programs where brain exposure is essential.

Medicinal Chemistry Blood-Brain Barrier Permeability CNS Drug Discovery

Absence of Bioactivity Annotation as a Differentiation Signal for Novel Scaffold Exploration

ChEMBL (CHEMBL4919057) [1] and PubChem BioAssay [2] databases contain zero bioactivity records for 3-(azepan-1-ylsulfonyl)pyridin-2(1H)-one, in contrast to the extensively annotated MEK inhibitor pyridone sulfonamide class where many N-aryl derivatives have well-characterized IC₅₀ values [3]. This absence of prior biological annotation is a positive differentiator for academic screening centers seeking truly novel chemotypes to probe under-explored target space, minimizing the risk of re-discovering known pharmacology.

Chemical Biology Novel Target Identification Probe Discovery

Evidence-Backed Application Scenarios for Procuring 3-(Azepan-1-ylsulfonyl)pyridin-2(1H)-one


Fragment-Based Lead Discovery in CNS Programs

The combination of low molecular weight (256.32 g/mol), moderate TPSA (74.9 Ų), and low lipophilicity (XLogP3 = 0.8) [1] positions 3-(azepan-1-ylsulfonyl)pyridin-2(1H)-one as a suitable fragment library member for blood-brain barrier-permeable target screening. Its lack of prior bioactivity annotation reduces the likelihood of pre-existing IP entanglements.

Regioisomer-Specific Kinase Inhibitor SAR Elaboration

Given that pyridinone sulfonamides are privileged scaffolds for kinase inhibition [1], the 3-position attachment differentiates this regioisomer from the more common 5-substituted analogs. The ≥98% commercial purity and cold-storage stability ensure reliable starting material for systematic SAR studies targeting MEK, TRK, or bromodomain pathways.

Chemical Probe Development for Under-Explored Targets

With zero known bioactivity records across ChEMBL and PubChem [1], this compound is an attractive starting point for academic chemical probe development. Its azepane sulfonamide moiety provides a hydrogen-bond-rich motif that can be elaborated into selective inhibitors of novel protein targets without the bias of prior annotations.

Quote Request

Request a Quote for 3-(azepan-1-ylsulfonyl)pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.